REACTION_CXSMILES
|
FC(F)(F)S(O)(=O)=O.O=[CH:10][CH2:11][NH:12][C:13]([C:15]1[S:16][C:17]([C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)=[CH:18][CH:19]=1)=[O:14].O>>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([C:17]2[S:16][C:15]3[C:13](=[O:14])[NH:12][CH:11]=[CH:10][C:19]=3[CH:18]=2)=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
5-(4-chlorophenyl)-thiophene-2-carboxylic acid (2-oxoethyl) amide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=CCNC(=O)C=1SC(=CC1)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stir bar
|
Type
|
TEMPERATURE
|
Details
|
cool to 40° C.
|
Type
|
FILTRATION
|
Details
|
Filter the resulting slurry
|
Type
|
WASH
|
Details
|
rinse the solids with water (100 mL)
|
Type
|
CUSTOM
|
Details
|
Dry
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC2=C(C(NC=C2)=O)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.004 mol | |
AMOUNT: MASS | 0.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |